Folcepri

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

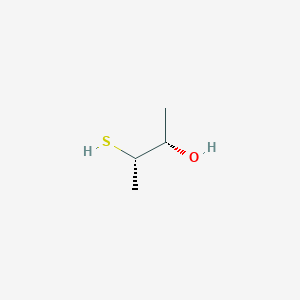

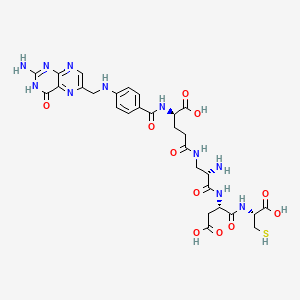

Folcepri, also known as etarfolatide, is a compound developed for diagnostic purposes in the field of oncology. It is particularly used in the detection of ovarian cancer. The compound is designed to bind to folate receptors, which are overexpressed on the surface of certain cancer cells, allowing for targeted imaging and diagnosis .

Métodos De Preparación

Folcepri is synthesized through a series of chemical reactions involving folic acid and a technetium-99m chelating peptide. The preparation involves radiolabeling with sodium pertechnetate (99mTc) solution. This radiolabeling process is crucial for its application in single photon emission computed tomography (SPECT) imaging . The industrial production of this compound involves the preparation of a 100 microgram kit for radiopharmaceutical preparation, ensuring the compound is ready for clinical use .

Análisis De Reacciones Químicas

Folcepri undergoes several types of chemical reactions, primarily involving its radiolabeling process. The key reaction is the chelation of technetium-99m to the folic acid derivative, forming a stable complex that can be used for imaging. Common reagents used in these reactions include sodium pertechnetate and various chelating agents. The major product formed from these reactions is the radiolabeled this compound, which is used in diagnostic imaging .

Aplicaciones Científicas De Investigación

Folcepri has significant applications in scientific research, particularly in the field of oncology. It is used in SPECT imaging to detect cancer cells that express folate receptors. This allows for the identification of patients who are suitable for treatment with folate receptor-targeted therapies, such as vintafolide. The compound’s ability to selectively bind to cancer cells makes it a valuable tool in both research and clinical settings .

Mecanismo De Acción

The mechanism of action of Folcepri involves its binding to folate receptors on the surface of cancer cells. Once bound, the radiolabeled compound emits radiation that can be detected using imaging techniques such as SPECT. This allows for the visualization of cancer cells and aids in the diagnosis and treatment planning for patients with ovarian cancer . The molecular target of this compound is the folate receptor, and its pathway involves the selective binding and subsequent imaging of cancer cells .

Comparación Con Compuestos Similares

Folcepri is unique in its specific targeting of folate receptors for diagnostic imaging. Similar compounds include Neocepri (folic acid) and Vynfinit (vintafolide), which are also used in the detection and treatment of ovarian cancer. Neocepri is used as a diagnostic agent to identify patients who will benefit from treatment with Vynfinit, while Vynfinit is a therapeutic agent that targets folate receptors on cancer cells . The uniqueness of this compound lies in its combination of folic acid and a technetium-99m chelating peptide, which allows for precise imaging and diagnosis .

Propiedades

Número CAS |

479578-27-3 |

|---|---|

Fórmula molecular |

C29H35N11O11S |

Peso molecular |

745.7 g/mol |

Nombre IUPAC |

(2R)-5-[[(2S)-2-amino-3-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]amino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C29H35N11O11S/c30-15(24(45)37-17(7-20(42)43)25(46)38-18(11-52)28(50)51)10-33-19(41)6-5-16(27(48)49)36-23(44)12-1-3-13(4-2-12)32-8-14-9-34-22-21(35-14)26(47)40-29(31)39-22/h1-4,9,15-18,32,52H,5-8,10-11,30H2,(H,33,41)(H,36,44)(H,37,45)(H,38,46)(H,42,43)(H,48,49)(H,50,51)(H3,31,34,39,40,47)/t15-,16+,17-,18-/m0/s1 |

Clave InChI |

RKGPQAGUQDVJHG-MHORFTMASA-N |

SMILES isomérico |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)NC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCC(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)